N-[[4-(2-Propylpyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide
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Overview
Description
N-[[4-(2-Propylpyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide is a synthetic organic compound with the molecular formula C18H24N2O2 and a molecular weight of 300.402 g/mol. This compound features a pyrrolidine ring, which is a common scaffold in medicinal chemistry due to its versatile biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(2-Propylpyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide typically involves the formation of the pyrrolidine ring followed by the attachment of the phenyl and prop-2-enamide groups. One common method involves the reaction of 2-propylpyrrolidine with 4-(chloromethyl)benzoyl chloride under basic conditions to form the intermediate compound, which is then reacted with prop-2-enamide .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(2-Propylpyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[[4-(2-Propylpyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-(2-Propylpyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating their activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar biological activity.
Pyrrolidine-2,5-diones: Compounds with similar structural features and biological properties.
Prolinol: A pyrrolidine derivative used in medicinal chemistry.
Uniqueness
N-[[4-(2-Propylpyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-[[4-(2-propylpyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-6-16-7-5-12-20(16)18(22)15-10-8-14(9-11-15)13-19-17(21)4-2/h4,8-11,16H,2-3,5-7,12-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLSHMQYYNGXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCN1C(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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